7-Amino-1-heptanol

Übersicht

Beschreibung

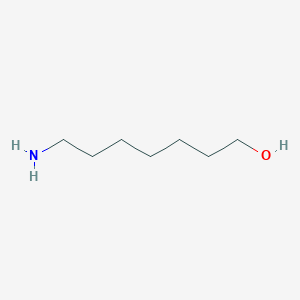

7-Amino-1-heptanol is an organic compound with the molecular formula C7H17NO. It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) at the seventh position and a hydroxyl group (-OH) at the first position of the heptane chain. This compound is typically a colorless to pale yellow liquid that is soluble in water and most organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Amino-1-heptanol can be synthesized through various methods. One common approach involves the reaction of heptanoyl chloride with ammonia, followed by reduction. The reaction conditions typically include:

Heptanoyl chloride: Reacted with ammonia to form heptanamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-1-heptanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Formation of heptanal or heptanone.

Reduction: Formation of heptanamine.

Substitution: Formation of heptyl halides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, 7-Amino-1-heptanol serves as an important intermediate for synthesizing various compounds. It is particularly valuable in the preparation of:

- Amides : As a building block for amide synthesis.

- Peptides : Used in peptide synthesis due to its amino and hydroxyl functional groups.

Biology

In biological research, this compound has been utilized to study enzyme activity and cellular mechanisms. Its role includes:

- Modulating Enzyme Activity : It interacts with enzymes such as amino acid decarboxylases and transaminases, facilitating the conversion of amino acids into corresponding amides.

- Cell Membrane Studies : Research has demonstrated that this compound can act as a membrane fluidizer, influencing membrane dynamics and protein localization. For instance, it has been shown to induce hyperfluidization in cell membranes, aiding in the clustering of membrane-associated proteins for better visualization using microscopy techniques .

Medicine

The pharmaceutical potential of this compound is significant:

- Drug Development : It is investigated for its role as a precursor in synthesizing pharmaceutical intermediates, particularly in antibiotic formulations.

- Biotechnology Applications : It is employed in studies related to enzyme activity modulation and cellular mechanics.

Industry

In industrial applications, this compound is used for:

- Production of Surfactants and Emulsifiers : Its amphiphilic properties make it suitable for creating specialty chemicals used in various formulations.

Case Study 1: Membrane Fluidization

A study demonstrated that treatment with heptanol (including its derivatives like this compound) resulted in significant changes to cell membrane fluidity. This research highlighted how heptanol could facilitate the clustering of membrane proteins like EGFR (epidermal growth factor receptor), thereby enhancing signal transduction studies .

Case Study 2: Synthesis of Biologically Active Molecules

Another investigation focused on the synthesis of biologically active molecules using this compound as a precursor. The study illustrated its effectiveness in generating novel compounds with potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 7-Amino-1-heptanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and its role in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-propanol: Similar structure with an amino group and hydroxyl group on a shorter carbon chain.

2-Amino-1-butanol: Another compound with an amino group and hydroxyl group on a four-carbon chain.

3-Amino-1-propanol: A shorter chain analog with similar functional groups.

Uniqueness of 7-Amino-1-heptanol: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter chain analogs.

Biologische Aktivität

7-Amino-1-heptanol, an organic compound with the chemical formula C₇H₁₇NO, is classified as an amino alcohol. Its structure includes a primary amino group (-NH₂) and a hydroxyl group (-OH) attached to a seven-carbon straight-chain alkane, heptane. This unique configuration allows for various biological interactions, making it a compound of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound exhibits properties typical of both amines and alcohols, contributing to its potential biological activities.

1. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates that it could inhibit the growth of specific bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

2. Cell Viability and Membrane Interaction

Research has shown that this compound affects cell viability and membrane fluidity. In experiments with CHO-K1 cells, treatment with heptanol (a related compound) resulted in significant changes to membrane properties, which could be extrapolated to understand the effects of this compound on cell membranes .

3. Potential in Drug Development

The compound has been identified as a potential target for anticancer drug development due to its interaction with key cellular processes. Specifically, its role in modulating the activity of enzymes involved in DNA repair mechanisms positions it as a candidate for therapies aimed at enhancing the efficacy of existing chemotherapeutics .

Case Study: Antimicrobial Activity Assessment

A study assessing the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated a notable inhibition zone against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Research on Membrane Fluidity

In another study exploring the effects of heptanol on cellular membranes, it was found that heptanol treatment increased membrane fluidity, which is crucial for various cellular functions. This finding supports the hypothesis that this compound may similarly influence membrane dynamics.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Reduction of corresponding ketones : Utilizing reducing agents like lithium aluminum hydride.

- Amination reactions : Involving heptanal and ammonia derivatives under controlled conditions.

Applications

The potential applications of this compound span various fields:

- Pharmaceuticals : As a precursor or active ingredient in antibiotic formulations.

- Biotechnology : In studies related to enzyme activity modulation and cellular mechanics.

- Material Science : Investigating biodegradable materials that incorporate amino alcohols for enhanced properties.

Eigenschaften

IUPAC Name |

7-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSXYQQYWMITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553270 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19243-04-0 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.